molecular formula C11H12O4 B12084081 2-Benzyl-2-methylpropanedioic acid

2-Benzyl-2-methylpropanedioic acid

Cat. No.: B12084081
M. Wt: 208.21 g/mol
InChI Key: ZKNCHFIFMHZVCK-UHFFFAOYSA-N
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Description

2-Benzyl-2-methylpropanedioic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of propanedioic acid, where the hydrogen atoms on the central carbon are replaced by a benzyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methylpropanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, benzyl bromide and methyl iodide can be used to alkylate diethyl malonate in the presence of a strong base like sodium ethoxide. The resulting diethyl 2-benzyl-2-methylmalonate is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methylpropanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2-methylpropanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methylpropanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The benzyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-methylpropanedioic acid is unique due to the presence of both a benzyl and a methyl group on the central carbon. This combination of substituents provides a unique steric and electronic environment, making the compound particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-benzyl-2-methylpropanedioic acid

InChI

InChI=1S/C11H12O4/c1-11(9(12)13,10(14)15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

ZKNCHFIFMHZVCK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)C(=O)O

Origin of Product

United States

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